molecular formula C16H17NO5S B288153 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Katalognummer B288153
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: ZWSOCKXQUQHTFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid, also known as EMA401, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic and anti-inflammatory effects in preclinical studies.

Wirkmechanismus

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in many physiological processes, including blood pressure regulation, cell growth, and pain signaling. The AT2R is expressed in many tissues throughout the body, including the brain, heart, and kidneys.
By blocking the AT2R, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid inhibits the downstream signaling pathways that are involved in pain and inflammation. Specifically, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activation of the p38 MAPK pathway, which is a key mediator of pain and inflammation.
Biochemical and Physiological Effects
4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has also been shown to improve renal function in animal models of kidney disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is its high selectivity for the AT2R. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is also relatively easy to synthesize and has good stability.
One of the limitations of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid also has a relatively short half-life, which may limit its therapeutic potential.

Zukünftige Richtungen

There are many potential future directions for the research and development of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid. One area of interest is in the development of novel formulations that improve the solubility and bioavailability of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid. Another area of interest is in the development of combination therapies that target multiple pain and inflammation pathways.
In addition, there is growing interest in the role of the AT2R in various disease conditions, including cardiovascular disease, diabetes, and cancer. Further research into the role of the AT2R and the potential therapeutic applications of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid in these disease conditions may lead to new treatment options for patients.

Synthesemethoden

The synthesis of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves the reaction of 4-aminobenzoic acid with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, which results in the formation of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid as a white powder.

Wissenschaftliche Forschungsanwendungen

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with conventional pain medications. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have analgesic effects in preclinical studies by blocking the AT2R, which is involved in pain signaling pathways.
In addition to its potential use in pain management, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has also been studied for its anti-inflammatory effects. Inflammation is a major contributor to many disease conditions, including arthritis, asthma, and inflammatory bowel disease. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to reduce inflammation in preclinical studies by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Produktname

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Molekularformel

C16H17NO5S

Molekulargewicht

335.4 g/mol

IUPAC-Name

4-[(4-ethoxy-3-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H17NO5S/c1-3-22-15-9-8-14(10-11(15)2)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)

InChI-Schlüssel

ZWSOCKXQUQHTFL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

Kanonische SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.